molecular formula C18H19N3O4 B2501889 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034241-10-4

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2501889
CAS RN: 2034241-10-4
M. Wt: 341.367
InChI Key: ONAPIGCQFUOJBO-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains an indole group, a piperidine ring, and an oxazolidine-2,4-dione group . Indole is a heterocyclic compound that is important in many biological compounds. Piperidine is a common structural motif in many pharmaceuticals and other active compounds. Oxazolidine-2,4-dione is a type of heterocyclic compound that contains both oxygen and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several rings and functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The piperidine ring is a simple six-membered ring containing one nitrogen atom. The oxazolidine-2,4-dione group is a five-membered ring containing two oxygen atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. Some general properties might include a high degree of aromaticity due to the indole group, basicity due to the piperidine ring, and reactivity due to the oxazolidine-2,4-dione group .

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Biologically Active Compounds

Indole derivatives, such as “3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione”, have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .

Antiviral Activity

Indole derivatives possess antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . They can be used in the development of anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown potential in anticancer treatments . They can inhibit the growth of cancer cells and can be used in the development of anticancer drugs .

Antimicrobial Activity

Indole derivatives have antimicrobial properties . They can be used in the development of antibacterial agents against various bacterial pathogens .

Antitubercular Activity

Indole derivatives possess antitubercular activity . They can be used in the development of drugs for the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They can be used in the development of antidiabetic drugs .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential biological activity, and its safety profile .

Mechanism of Action

properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16(11-20-8-5-13-3-1-2-4-15(13)20)19-9-6-14(7-10-19)21-17(23)12-25-18(21)24/h1-5,8,14H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAPIGCQFUOJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

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